Fmoc-D-methionine sulfone

Description

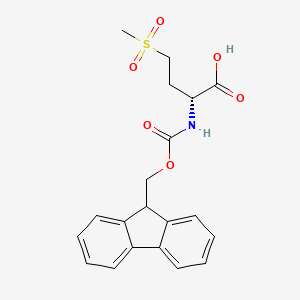

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLKPACOHZKRFM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Fmoc D Methionine Sulfone

Chemical Synthesis of Fmoc-D-Methionine Sulfone from Precursors

The primary route for synthesizing this compound begins with its direct precursor, Fmoc-D-methionine. The synthesis is centered on the selective oxidation of the thioether group in the methionine side chain.

Oxidation Pathways to Sulfone Formation in Protected Amino Acids

The oxidation of methionine's thioether is a stepwise process. Mild oxidation yields methionine sulfoxide (B87167) (Met(O)), which exists as a mixture of two diastereomers, while stronger oxidation conditions lead to the formation of the corresponding sulfone (Met(O2)). iris-biotech.deresearchgate.net This second oxidation step is generally considered irreversible in biological systems and under typical synthetic deprotection conditions. arizona.edu

The direct conversion of the thioether in Fmoc-D-methionine to a sulfone requires potent oxidizing agents that can achieve full oxidation without compromising the acid-labile Fmoc protecting group. A variety of reagents have been established for the oxidation of sulfides to sulfones. organic-chemistry.orgjchemrev.com The selection of the appropriate oxidant is critical to ensure high yield and purity. acsgcipr.org For instance, hydrogen peroxide is a common choice, often used with catalysts or in specific solvents to drive the reaction to completion. researchgate.netorganic-chemistry.org Other reagents like peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or permanganate (B83412) salts can also be employed. organic-chemistry.org The reaction must be carefully controlled to prevent side reactions and ensure the integrity of the Fmoc group.

| Oxidizing Agent/System | Characteristics and Considerations | Reference |

|---|---|---|

| Hydrogen Peroxide (H2O2) | Common and clean oxidant (byproduct is water). Often requires a catalyst (e.g., niobium carbide) or forcing conditions to achieve full conversion to the sulfone. organic-chemistry.orgorganic-chemistry.org Can be used in excess in solvents like DMF for on-resin oxidation. researchgate.net | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | A stable, solid source of H2O2 that is easy to handle. Can be used with phthalic anhydride (B1165640) for a metal-free oxidation to sulfones. organic-chemistry.org | organic-chemistry.org |

| Peroxyacids (e.g., m-CPBA) | Highly effective for converting sulfides to sulfones. Stoichiometry must be controlled, as one equivalent typically yields the sulfoxide, while two or more equivalents yield the sulfone. | |

| Potassium Permanganate (KMnO4) | A very strong oxidizing agent capable of converting sulfides to sulfones. Often used supported on solid phases like manganese dioxide. organic-chemistry.org Care must be taken to avoid over-oxidation of other functional groups. | organic-chemistry.org |

Functionalization and Modification of the Sulfone Moiety for Research Applications

Unlike the nucleophilic thioether of methionine or the reactive sulfoxide, the sulfone group is generally considered chemically inert under standard peptide synthesis and biological conditions. arizona.edu Its primary role is not as a reactive handle for further functionalization but as a stable, irreversible mimic of an oxidized methionine residue. This stability is a key feature for its research applications.

The introduction of a sulfone group significantly alters the physicochemical properties of the methionine side chain, making it more polar and hydrophilic than both the native thioether and the intermediate sulfoxide. researchgate.netacs.org This change can have profound effects on peptide structure, stability, and intermolecular interactions. researchgate.net Researchers utilize this compound to synthesize peptides where the permanent effects of methionine oxidation can be studied without the complication of in situ oxidation or enzymatic reduction back to sulfoxide or methionine. nih.govmdpi.com The sulfone acts as a potent hydrogen bond acceptor, a property that can influence peptide folding and its interactions with biological targets. nih.gov

| Property | Methionine (Met) | Methionine Sulfoxide (Met(O)) | Methionine Sulfone (Met(O2)) |

|---|---|---|---|

| Side Chain Polarity | Hydrophobic/Nonpolar arizona.edu | Polar/Hydrophilic acs.orgnih.gov | Highly Polar/Hydrophilic researchgate.net |

| Oxidation State | Thioether | Sulfoxide | Sulfone |

| Reversibility in Biology | - | Reversible (via MsrA/B enzymes) iris-biotech.denih.gov | Irreversible researchgate.netarizona.edu |

| Chirality at Sulfur | Achiral | Chiral (forms R and S diastereomers) iris-biotech.denih.gov | Achiral |

| Reactivity | Nucleophilic, prone to oxidation and alkylation arizona.edu | Can be reduced; less nucleophilic than thioether acs.org | Generally inert under physiological/SPPS conditions arizona.edu |

Strategies for Preventing Unwanted Oxidation During Synthesis of Related Methionine Derivatives

While the synthesis of this compound requires deliberate oxidation, the prevention of unintended oxidation is a major concern when synthesizing peptides containing natural methionine. iris-biotech.debiotage.com Methionine's thioether is highly susceptible to oxidation during both the repetitive steps of solid-phase peptide synthesis (SPPS) and, most notably, during the final acidolytic cleavage from the resin. iris-biotech.deacs.org This unwanted oxidation can lead to a mixture of products (peptide, peptide-Met(O), and sometimes peptide-Met(O2)), complicating purification and reducing the yield of the desired peptide. nih.govcapes.gov.br

Several strategies have been developed to mitigate this side reaction, primarily through the addition of antioxidant "scavengers" to the cleavage cocktail. acs.org Trifluoroacetic acid (TFA) is the standard reagent for cleaving peptides from the resin in Fmoc-SPPS, and various scavenger cocktails are used with it.

Common strategies include:

Addition of Reducing Agents: Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) or non-thiol agents like thioanisole (B89551) are frequently included in cleavage mixtures to quench oxidative species. acs.orgnih.gov

Specialized Cleavage Cocktails: Formulations like "Reagent H" have been specifically designed for methionine-containing peptides. Reagent H includes dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH4I) in the TFA mixture, which work together to effectively prevent the formation of methionine sulfoxide or reduce any that is formed. nih.govcapes.gov.brlifetein.comlangene.com

Use of Sulfoxide as a Protecting Group: In an alternative approach, Fmoc-methionine sulfoxide can be intentionally incorporated into the peptide sequence. peptide.com The sulfoxide is stable during synthesis and cleavage. After purification of the oxidized peptide, the sulfoxide can be reduced back to methionine in a separate step, yielding a single, pure product. iris-biotech.deresearchgate.net

Fmoc D Methionine Sulfone As a Key Building Block in Solid Phase Peptide Synthesis Spps

Integration into Fmoc-Based SPPS Protocols for D-Peptide Synthesis

The incorporation of D-amino acids is a key strategy in peptide drug design to enhance stability against enzymatic degradation. Fmoc-D-methionine sulfone allows for the introduction of a D-methionine residue in its oxidized form, which can be advantageous in specific synthetic contexts.

The efficient incorporation of this compound into a growing peptide chain relies on the selection of appropriate coupling reagents and optimized reaction conditions. Standard coupling reagents used in Fmoc-SPPS are generally effective. These include aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as well as carbodiimide-based reagents such as DIC (N,N'-Diisopropylcarbodiimide) used in conjunction with an additive like Oxyma Pure (Ethyl cyanohydroxyiminoacetate). peptide.com

The choice of solvent is also critical, with dimethylformamide (DMF) being the most common. researchgate.net In cases of difficult couplings, which can arise from peptide aggregation, the addition of chaotropic salts or the use of alternative solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be beneficial. peptide.com Temperature can also be modulated to improve coupling efficiency, with some protocols utilizing elevated temperatures to overcome aggregation-related issues. researchgate.net

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Reagent Class | Examples | Additive (if applicable) |

|---|---|---|

| Aminium-based | HBTU, HATU, HCTU | DIPEA (Diisopropylethylamine) |

| Carbodiimide-based | DIC | Oxyma Pure, HOBt |

This table presents a selection of commonly used coupling reagents in Fmoc-SPPS.

The success of incorporating this compound is measured by the coupling efficiency and the purity of the resulting crude peptide. High coupling efficiency ensures the desired peptide sequence is synthesized with minimal deletions, which are difficult to separate during purification. ajpamc.com The use of pre-purified Fmoc-amino acids, including this compound, can significantly enhance the purity of the crude peptide product. ajpamc.com One study demonstrated that using purified amino acids could increase the purity of the synthesized peptide by over 15%. ajpamc.com The purity of commercially available this compound is typically high, often ≥99% as determined by HPLC, which contributes to cleaner synthesis outcomes. chemimpex.com

The inherent polarity of the sulfone group can also positively influence the purity profile by disrupting aggregation, leading to a more homogeneous crude product that is easier to purify. nih.gov

A cornerstone of complex peptide synthesis is the use of orthogonal protecting groups, which can be removed under different chemical conditions without affecting other protecting groups. The Fmoc group is base-labile (typically removed with piperidine), making it compatible with acid-labile side-chain protecting groups like tert-butyl (tBu), Boc (tert-butyloxycarbonyl), and Trt (trityl). acs.orgsemanticscholar.org

This compound fits seamlessly into this strategy. The sulfone group itself is highly stable and does not require a protecting group, being resistant to the conditions used for both Fmoc removal and the acidolytic cleavage of most common side-chain protecting groups (e.g., with trifluoroacetic acid, TFA). acs.orgsigmaaldrich.com This stability allows for its use in syntheses requiring multiple, distinct deprotection steps, which is essential for producing branched or cyclic peptides. csic.es The Alloc (allyloxycarbonyl) protecting group, which is removed by palladium catalysis, is also fully compatible with Fmoc/tBu strategies, further expanding the possibilities for complex peptide architecture. iris-biotech.deiris-biotech.de

Evaluation of Coupling Efficiencies and Purity Profiles

Role in Modulating Peptide Aggregation and Solubility in SPPS

Peptide aggregation during SPPS is a significant challenge, particularly for hydrophobic sequences, leading to incomplete reactions and low yields. The strategic incorporation of certain amino acid derivatives can mitigate these issues.

The thioether side chain of methionine is non-polar. However, its oxidation to a sulfone creates a highly polar group. researchgate.net Introducing this compound into a hydrophobic or aggregation-prone peptide sequence can act as an "aggregation disruptor." peptide.comnih.gov The polar sulfone moiety can interfere with the intermolecular hydrogen bonding and hydrophobic interactions that drive peptide chain aggregation on the solid support. peptide.com

The benefits of reduced aggregation extend to the final stages of peptide production. A more efficient synthesis with fewer truncated or deletion sequences directly results in a higher purity crude peptide. ajpamc.com This simplifies the subsequent purification process, which is often a major bottleneck.

Furthermore, the increased polarity and solubility imparted by the methionine sulfone group can make the cleaved peptide easier to handle and purify by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov A study focusing on methionine sulfoxide (a related oxidized form) demonstrated that its use yielded a crude peptide with significantly improved solubility, facilitating a more efficient purification. nih.gov While methionine sulfone is generally considered biologically irreversible, its incorporation for purely synthetic advantages can be a powerful tool. researchgate.net The improved solubility of the target peptide can lead to better peak shape and resolution during chromatography, ultimately increasing the yield and purity of the final product.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanoic acid | This compound |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N'-Diisopropylcarbodiimide | DIC |

| Ethyl cyanohydroxyiminoacetate | Oxyma Pure |

| Dimethylformamide | DMF |

| N-Methyl-2-pyrrolidone | NMP |

| Dimethyl sulfoxide | DMSO |

| Diisopropylethylamine | DIPEA |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| tert-Butyl | tBu |

| tert-Butyloxycarbonyl | Boc |

| Trityl | Trt |

| Trifluoroacetic acid | TFA |

| Allyloxycarbonyl | Alloc |

Engineering of Hydrophobic and Aggregation-Prone Peptide Sequences

Post-Synthetic Manipulation of Methionine Oxidation State in Peptides

The synthesis of peptides containing methionine presents a unique set of challenges due to the susceptibility of the thioether side chain to oxidation. iris-biotech.de This can occur during the solid-phase peptide synthesis (SPPS) process itself, and particularly during the acidic cleavage from the resin. iris-biotech.de The oxidation of methionine results in the formation of methionine sulfoxide (Met(O)), a mixture of two diastereomers, and further oxidation can lead to methionine sulfone (Met(O2)). iris-biotech.de These modifications introduce a significant increase in polarity and can alter the peptide's structure, solubility, and biological activity. iris-biotech.denih.gov To address this, methods for the post-synthetic reduction of oxidized methionine residues have been developed, allowing for the synthesis of a homogeneous, correctly folded peptide. The use of this compound as a building block is a strategic approach to intentionally incorporate the oxidized form, which can then be reduced to the native methionine residue after synthesis and purification. chemimpex.com

On-Resin Reduction Techniques for Methionine Sulfone and Sulfoxide

Performing the reduction of oxidized methionine residues while the peptide is still attached to the solid support offers several advantages, including simplified purification of the final product. A common strategy involves the use of Fmoc-Met(O) during synthesis, which can improve the solubility and reduce aggregation of hydrophobic peptides. nih.gov Following synthesis, the on-resin reduction is performed.

One established method for the on-resin reduction of methionine sulfoxide utilizes a reagent cocktail containing ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS). nih.gov This approach is considered mild and is compatible with sensitive peptide modifications. nih.gov Another effective on-resin reduction protocol employs trimethylsilyl (B98337) bromide (TMSBr) and ethane-1,2-dithiol (EDT) as the redox system. nih.gov This method has been shown to be efficient for the reduction of Met(O) in aggregation-prone peptides. nih.gov

For the more highly oxidized methionine sulfone, reduction is significantly more challenging. While methods for sulfoxide reduction are well-established, the reduction of the sulfone back to methionine is not as readily achieved and is not a common practice in standard peptide synthesis. Biological systems are capable of reducing methionine sulfoxide, but a biological pathway for the reduction of methionine sulfone is not known. mdpi.com

Solution-Phase Reduction Methodologies and Selectivity Considerations

Following cleavage from the resin, peptides containing oxidized methionine can be reduced in solution. This approach is often necessary when on-resin methods are not completely effective or when the peptide is purified in its oxidized form to take advantage of its increased solubility. nih.gov

Several solution-phase reduction methods have been developed. A widely used method involves a mixture of ammonium iodide and dimethyl sulfide in trifluoroacetic acid (TFA). This has been shown to effectively reduce methionine sulfoxide. However, this method can have side reactions with other amino acids; for instance, it can cause the oxidation of cysteine to cystine and the dimerization of tryptophan. researchgate.net The addition of methyl sulfide can increase the reduction rate and minimize these side reactions. researchgate.net

Another protocol uses tetrabutylammonium (B224687) bromide (Bu4NBr) and ethane-1,2-dithiol. nih.gov A key advantage of using Bu4NBr in TFA is the short reaction time required for sulfoxide reduction (as little as 5 minutes), and its compatibility with peptides containing aromatic amino acids. researchgate.net Cysteine residues are also reported to be stable under these conditions. researchgate.net

The selective reduction of methionine sulfoxide in the presence of other sensitive residues is a critical consideration. The choice of reducing agent and reaction conditions must be carefully optimized to avoid unwanted modifications to the peptide. For example, while some reagents can affect tryptophan, protecting the indole (B1671886) ring with a formyl group can prevent side reactions. researchgate.net The reduction of methionine sulfoxide is generally favored over the reduction of methionine sulfone, which is significantly more stable and resistant to reduction. sigmaaldrich.com

Impact of Reduction Protocols on Peptide Integrity and Yield

The use of harsh reducing agents or prolonged reaction times can lead to the degradation of the peptide backbone or modification of other amino acid side chains. For instance, strong acidic conditions can promote side reactions. The presence of scavengers in the cleavage and reduction cocktails is crucial to prevent the re-oxidation of methionine and to protect other sensitive residues. acs.org

Ultimately, the optimal reduction strategy depends on the specific peptide sequence, the presence of other sensitive amino acids, and the desired final purity and yield. Careful optimization of the reduction conditions is essential to ensure the successful synthesis of methionine-containing peptides.

Advanced Applications of Fmoc D Methionine Sulfone in Chemical Biology and Advanced Materials Research

Peptide and Protein Engineering Through Site-Specific Incorporation

The incorporation of non-proteinogenic amino acids like Fmoc-D-methionine sulfone into peptide sequences is a powerful strategy for creating molecules with novel functions and enhanced properties. The D-amino acid backbone and the distinct polarity of the sulfone group are key to its utility in this area.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved characteristics such as stability and receptor affinity. Introducing conformational constraints is a primary method for achieving these improvements. The incorporation of D-amino acids, including D-methionine sulfone, is a well-established technique to induce specific secondary structures and restrict the conformational freedom of a peptide chain. mdpi.comresearchgate.net

The steric bulk and stereochemistry of a D-amino acid can disrupt or stabilize local secondary structures like helices and turns in predictable ways. cam.ac.uk For instance, the substitution of an L-amino acid with its D-enantiomer can force a peptide backbone into a specific turn conformation, which is crucial for receptor binding and biological activity. researchgate.netwjarr.com The sulfone group of D-methionine sulfone adds another layer of control. As a hydrophilic and sterically demanding group, it influences the local chemical environment and can direct the folding of a peptide chain through specific non-covalent interactions. wisc.edursc.org Researchers have demonstrated that oxidation of methionine to its sulfone derivative can trigger significant conformational changes, such as the transition from an α-helix to a β-sheet structure, by altering the amphiphilic character of the peptide. wisc.eduscispace.comacs.org This principle is harnessed to design peptidomimetics with precisely engineered three-dimensional shapes to enhance their interaction with biological targets.

Understanding the conformational dynamics of peptides is essential for deciphering their biological functions. This compound serves as a valuable tool for these investigations. The oxidation of methionine to methionine sulfone is a key event that alters a residue from being lipophilic to hydrophilic. wisc.eduacs.org This change in polarity can dramatically shift the conformational equilibrium of a peptide.

A major hurdle for the therapeutic use of natural peptides is their rapid degradation by proteases in the body. Proteolytic enzymes are highly specific for L-amino acids, and therefore, peptides composed of D-amino acids exhibit remarkable resistance to enzymatic cleavage. vulcanchem.comnih.govrsc.org The incorporation of this compound leverages this principle to create peptides with significantly extended biological half-lives.

This enhanced stability is a direct result of the inability of common proteases to recognize and bind to peptide bonds involving D-amino acids. vulcanchem.comnih.gov Cyclic peptides containing D-amino acids have shown particularly high proteolytic stability. rsc.org While the sulfone group itself does not directly contribute to protease resistance in the same way the D-configuration does, its presence as an oxidized and stable form of methionine prevents in-vivo oxidation, which can be a degradation pathway for standard methionine residues. sigmaaldrich.com The combination of the D-configuration for enzymatic resistance and the stable sulfone moiety makes D-methionine sulfone an excellent building block for designing robust and long-lasting peptide-based therapeutics. vulcanchem.comnih.gov

Table 1: Impact of D-Methionine Sulfone Incorporation on Peptide Properties

| Property | Effect of D-Methionine Sulfone | Rationale |

| Conformation | Induces specific turns and secondary structures (e.g., β-sheets). wisc.eduscispace.com | D-amino acid stereochemistry and the polarity of the sulfone group constrain the peptide backbone. mdpi.comwisc.edu |

| Proteolytic Stability | Significantly increased resistance to enzymatic degradation. vulcanchem.comnih.gov | Proteases are stereospecific for L-amino acids and do not recognize the D-configuration. rsc.org |

| Hydrophilicity | Increases local hydrophilicity compared to native methionine. wisc.eduacs.org | The sulfone (SO₂) group is more polar than the thioether (S-CH₃) group. |

Probing Conformational Dynamics and Secondary Structure Induction

Development of Chemical Probes and Bioconjugation Strategies

Beyond its role in peptide structure and stability, the unique chemical nature of the methionine sulfone group is being explored for the development of specialized research tools and bioconjugation methods.

The methionine sulfone group is generally considered to be chemically stable and relatively unreactive, especially when compared to the nucleophilic thioether of native methionine. vulcanchem.comsigmaaldrich.com This stability is advantageous in many applications where resistance to oxidation is desired. However, the field of bioconjugation has seen the development of highly specific methods that can target even less reactive residues.

The development of chemical probes is essential for studying biological processes. Peptides containing methionine sulfone can act as valuable research tools. For example, since methionine sulfone is a stable, non-reducible form of oxidized methionine, peptides incorporating this residue can be used to study the biological consequences of irreversible methionine oxidation, a process linked to oxidative stress and various diseases. mdpi.comresearchgate.net

In one area of research, peptides containing methionine sulfone have been used as "super substrates" to study the activity of certain enzymes, like human neutrophil elastase (HNE). mdpi.comresearchgate.netnih.gov Studies have shown that HNE has a specific preference for cleaving peptides next to a methionine sulfone residue over methionine sulfoxide (B87167) or unoxidized methionine. mdpi.comnih.gov This has led to the design of specific inhibitors and activity-based probes containing methionine sulfone to investigate the role of HNE in inflammatory diseases. nih.gov These tools, built around the unique properties of methionine sulfone, allow researchers to probe specific enzymatic activities and pathways that are active under conditions of oxidative stress. nih.gov

Synthesis of Labeled Peptides for Mechanistic Investigations

The use of Fmoc-protected amino acids is a cornerstone of modern solid-phase peptide synthesis (SPPS), a methodology that has enabled the impressive synthesis of biologically active and isotopically labeled peptides and small proteins. This versatile chemistry allows for a wide range of reaction conditions, making it highly adaptable for creating complex biomolecules. While direct examples of this compound being used to create isotopically labeled peptides for mechanistic studies are not prevalent in the literature, the underlying principles of Fmoc chemistry provide the foundation for such applications.

The general strategy for producing isotopically labeled peptides involves substituting a standard amino acid reagent with its isotopically labeled counterpart during synthesis. google.com For instance, in quantitative proteomics, isotopically labeled peptides are synthesized to serve as internal standards for accurately measuring post-translational modifications, such as the extent of methionine oxidation in biological samples. nih.gov this compound, with its stable, fully oxidized sulfur atom, represents a final, irreversible oxidation state. mdpi.com Incorporating an isotopically labeled version of this molecule (e.g., with ¹³C or ¹⁵N) into a peptide sequence would allow researchers to unambiguously track the fate of peptides containing this specific modification in complex biological systems or to quantify them with high precision using mass spectrometry, without the complication of further oxidation.

Investigation of Methionine Oxidation in Biological Systems

This compound serves as a critical tool for mimicking a state of irreversible oxidative damage in proteins. Methionine is highly susceptible to oxidation, first converting to methionine sulfoxide and subsequently to methionine sulfone under the influence of reactive oxygen species (ROS). mdpi.com While the oxidation to sulfoxide is often reversible in biological systems through the action of methionine sulfoxide reductase enzymes, the further oxidation to sulfone is considered a terminal, irreversible event. google.comresearchgate.net

By incorporating this compound during peptide synthesis, researchers can create peptides and proteins that contain a methionine residue locked in this final oxidized state. rsc.orgsemanticscholar.org This allows for the precise study of the functional and structural consequences of this specific type of oxidative modification. The stability of the sulfone group ensures that the peptide remains in its oxidized form throughout the experiment, providing a stable model to investigate how irreversible oxidation affects protein-protein interactions, enzyme activity, and cellular signaling pathways. mdpi.comsemanticscholar.org This approach is invaluable for understanding the long-term effects of severe oxidative stress on protein function, which is implicated in aging and various pathological conditions.

The presence of oxidized methionine residues in a peptide sequence can dramatically alter its recognition and processing by enzymes. This compound is instrumental in synthesizing specific substrates to probe this discrimination. A notable example is the study of human neutrophil elastase (HNE), a destructive serine protease involved in the immune response. google.comresearchgate.net

Research using synthetic tetrapeptide substrates revealed that HNE exhibits a striking preference for substrates containing a methionine sulfone residue, particularly at the P3 position (three residues upstream of the cleavage site). researchgate.net The enzyme is highly selective for the di-oxygenated sulfone form over the mono-oxygenated sulfoxide form. google.comresearchgate.net This finding suggests that under conditions of intense oxidative stress where methionine sulfone can form, neutrophils may generate elastase "super substrates" that are cleaved much more rapidly, potentially accelerating tissue damage in inflammatory diseases. google.com The use of peptides synthesized with Fmoc-methionine sulfone was crucial for demonstrating this substrate preference and for designing potent peptide aldehyde inhibitors based on this discovery. researchgate.net

| Enzyme | Peptide/Substrate Investigated | Key Finding | Significance |

|---|---|---|---|

| Human Neutrophil Elastase (HNE) | Tetrapeptide library with oxidized methionine residues | HNE demonstrates a specific preference for cleaving substrates containing methionine sulfone (Met(O₂)) over methionine sulfoxide (Met(O)). google.comresearchgate.net | Suggests a link between severe oxidative stress and enhanced proteolytic activity, potentially contributing to tissue damage in inflammatory conditions. google.com |

| Human Neutrophil Elastase (HNE) | Peptide aldehyde inhibitors based on preferred sequences | A peptide aldehyde inhibitor containing methionine sulfone at the P3 position (Ac-RM(O₂)AV-H) showed potent inhibition of HNE. researchgate.net | Demonstrates that the enzyme's active site has a strong affinity for the sulfone-containing residue, validating it as a target for inhibitor design. researchgate.net |

The oxidation of methionine to its sulfone derivative can have profound effects on the structural integrity and thermodynamic stability of proteins. google.com The introduction of the larger, more polar sulfone group can disrupt critical hydrophobic interactions within the protein core, leading to destabilization. mdpi.com Researchers use synthetic peptides containing methionine sulfone to precisely quantify these effects.

Studies on the model protein staphylococcal nuclease, for example, have shown that oxidizing its four methionine residues to sulfoxides results in a significant loss of stability of over 4 kcal/mol. mdpi.com Further analysis of individual methionine mutations revealed that the destabilizing effect of oxidation is position-dependent, with oxidation of certain residues (like Met65 and Met98) causing a much greater loss of stability than others. mdpi.com Similarly, a study on the immunoglobulin light chain domain LEN found that oxidation of its methionine residues induced noticeable structural changes, including a loss of tertiary structure and a significant destabilization of the protein, which altered its aggregation pathway from forming fibrils to amorphous aggregates. nih.gov These studies highlight how the site-specific incorporation of oxidized methionine analogues is essential for building accurate models of how oxidative damage compromises protein structure and function.

| Protein Model | Oxidation State | Observed Effect on Stability | Reference |

|---|---|---|---|

| Staphylococcal Nuclease (Wild-Type) | Methionine to Sulfoxide | Significant destabilization (>4 kcal/mol loss in stability). | mdpi.com |

| Staphylococcal Nuclease (Mutants) | Methionine to Sulfoxide | Oxidation of Met65 or Met98 each destabilized the protein by ~2.0 kcal/mol. | mdpi.com |

| Immunoglobulin Light Chain (LEN) | Methionine to Sulfoxide | Noticeable destabilization and loss of tertiary structure. | nih.gov |

| General Proteome (E. coli) | Methionine Oxidation | Oxidation rates of buried methionine residues correlate strongly with the thermodynamic folding stability of the protein domain. | google.com |

Analysis of Enzyme-Substrate Discrimination with Oxidized Methionine Residues

Contributions to Non-Ribosomal Peptide Synthesis Research

Non-ribosomal peptide synthetases (NRPS) are large, modular enzyme complexes that produce a wide array of natural products, often incorporating non-proteinogenic or modified amino acids. researchgate.net Research into this field has revealed that methionine sulfone is a naturally occurring residue in some non-ribosomal peptides (NRPs). For example, carmaphycin B, a potent proteasome inhibitor from marine cyanobacteria, features a methionine sulfone residue. Likewise, certain variants of anabaenopeptins, another class of cyanobacterial NRPs, have been identified with methionine sulfone in their structure. researchgate.netgoogle.com

The discovery of methionine sulfone in natural products raises questions about the biosynthetic machinery responsible for its incorporation. Specifically, it prompts investigation into the substrate specificity of the adenylation (A) domains within the NRPS, which are responsible for selecting and activating the amino acid building blocks. In a study on the biosynthesis of the fungal NRP penilumamide A, researchers biochemically tested the substrate specificity of four different A-domains from the responsible NRPS pathway. These enzymes were tested against a panel of amino acids, which explicitly included L-methionine sulfone, to see if the enzyme would recognize and activate it. semanticscholar.org While in this particular study the A-domains showed specificity for other substrates (pterine-6-carboxylic acid, methionine, and anthranilic acid), the experiment itself demonstrates a key application of methionine sulfone as a tool to probe the limits of substrate tolerance in NRPS systems and to understand how these complex molecular machines achieve their fidelity.

| Research Area | Organism/System Studied | Compound/Enzyme | Finding Related to Methionine Sulfone | Reference |

|---|---|---|---|---|

| Natural Product Identification | Marine Cyanobacteria | Carmaphycin B | Identified as a naturally occurring non-ribosomal peptide containing a methionine sulfone residue. | |

| Natural Product Identification | Nodularia spumigena (Cyanobacteria) | Anabaenopeptins / Nodulapeptins | Variants containing oxidized methionine, including methionine sulfone, have been identified. | researchgate.netgoogle.com |

| Enzyme Substrate Specificity | Aspergillus flavipes (Fungus) | Penilumamide A NRPS Adenylation Domains (PlmA A, PlmJ A1, PlmJ A2, PlmK A) | L-methionine sulfone was used as a test substrate to probe the specificity of the adenylation domains. The domains did not show activation, indicating high fidelity for their native substrates. | semanticscholar.org |

Analytical Characterization of Fmoc D Methionine Sulfone and Its Peptide Conjugates in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for both assessing the purity of the initial Fmoc-D-methionine sulfone building block and for purifying and evaluating the final peptide conjugates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Commercial suppliers of this reagent routinely use HPLC to ensure that the purity meets high standards, often ≥98% or ≥99%. chemimpex.comchemimpex.com The analysis of highly polar compounds like methionine and its oxidized forms, including the sulfone, can be effectively achieved using specific HPLC modes such as Hydrophilic Interaction Liquid Chromatography (HILIC). sigmaaldrich.com For instance, a HILIC method can separate L-methionine sulfone from its related sulfoxide (B87167) and sulfoximine (B86345) forms. sigmaaldrich.com

A typical HPLC setup for analyzing such compounds might involve an Ascentis® Express HILIC column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like 0.1% formic acid, with detection by mass spectrometry (MS). sigmaaldrich.com This approach allows for the sensitive detection and quantification of the target compound and any related impurities.

Table 1: Example HPLC Conditions for Analysis of Methionine Analogs

| Parameter | Condition |

|---|---|

| Column | Ascentis® Express HILIC, 10 cm x 3.0 mm I.D., 2.7 μm |

| Mobile Phase | 75:25 (v/v) Acetonitrile : Water with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Temperature | 25 °C |

| Detector | Mass Spectrometer (MS), ESI(+) |

Data sourced from an application note for L-methionine sulfone and related compounds. sigmaaldrich.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the analysis and purification of synthetic peptides, including those containing this compound. hplc.euharvardapparatus.com The high resolving power of RP-HPLC can separate peptides that differ by just a single amino acid. harvardapparatus.com

When methionine is oxidized to its sulfone form, its polarity increases. This change in physicochemical properties leads to a significant decrease in retention time on a reversed-phase column compared to the non-oxidized parent peptide. hplc.euresearchgate.net This predictable shift in elution allows for easy monitoring of the oxidation state and effective separation of the desired sulfone-containing peptide from any remaining unoxidized or partially oxidized (sulfoxide) species. hplc.euibaraki.ac.jp

Peptides are typically purified using a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eunih.gov The use of wide-pore C18 columns is common for peptide separations. hplc.eu Following purification, the collected fractions are often analyzed by mass spectrometry to confirm the identity of the eluted peaks. nih.gov

Table 2: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 wide pore (e.g., 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | Acetonitrile with 0.085%-0.1% TFA |

| Elution | Linear gradient of increasing Mobile Phase B |

| Detection | UV at 214 nm |

Conditions compiled from typical peptide separation protocols. hplc.eunih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Spectroscopic Methods for Structural Elucidation of this compound-Containing Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, including the stereochemical configuration of amino acid residues within a peptide. While the initial this compound provides a defined D-configuration at the alpha-carbon, NMR can be used to confirm the structure of the final peptide.

In studies of oxidized methionine, NMR has been used to identify and characterize both methionine sulfoxide and methionine sulfone residues. ibaraki.ac.jpnih.gov The oxidation of the methionine sulfur atom to a sulfone results in characteristic downfield shifts for the adjacent methyl and gamma-methylene protons and carbons in the 1H and 13C NMR spectra. ibaraki.ac.jpnih.gov Researchers have successfully used 2D NMR techniques like 1H-13C HSQC to assign the chemical shifts for methionine sulfone within a peptide chain, confirming its presence and characterizing its local chemical environment. nih.gov For example, in a model peptide, the 1H-13C chemical shifts for methionine sulfone were unambiguously assigned under denaturing conditions to serve as a reference. nih.gov

Circular Dichroism (CD) spectroscopy is the leading method for rapidly assessing the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides and proteins in solution. wisc.edumdpi.com The incorporation of an oxidized amino acid like methionine sulfone can significantly impact a peptide's conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Mass Spectrometry for Sequence Verification and Oxidation State Determination

Mass spectrometry (MS) is an essential analytical tool in peptide research, providing precise mass measurements that confirm the peptide's identity, verify its amino acid sequence, and determine the status of post-translational or synthetic modifications. chemimpex.comnih.gov

When analyzing peptides containing D-methionine sulfone, MS first confirms that the correct mass addition has occurred. The oxidation of methionine to methionine sulfone results in a mass increase of 32 Da (+2 oxygen atoms) compared to the native methionine residue. This is distinct from the +16 Da shift seen for methionine sulfoxide. rsc.org

Bottom-up proteomic approaches, which involve enzymatic digestion of the peptide followed by LC-MS/MS analysis, are commonly used for sequence verification. nih.gov During tandem MS (MS/MS), the peptide ions are fragmented, and the resulting fragment ions (b- and y-ions) are analyzed. The masses of these fragments reveal the amino acid sequence. The 32 Da mass shift will be localized to the specific fragment ions containing the D-methionine sulfone residue, thereby confirming its position within the sequence. rsc.org While methionine sulfoxide is known to produce a characteristic neutral loss of 64 Da (CH3SOH) during collision-induced dissociation (CID), the more stable sulfone does not typically exhibit this loss, aiding in its differentiation from the sulfoxide form. nih.govacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for the analysis of biomolecules, including peptides. It is routinely employed for the quality control of synthetic peptides, where it serves to confirm the molecular weight of the full-length product. sigmaaldrich.com In the context of peptides synthesized with this compound, ESI-MS provides a direct method to verify the successful incorporation of the modified amino acid.

The key analytical signature is the mass shift resulting from the oxidation of the methionine residue. The conversion of a methionine thioether (-S-) to a sulfone (-SO₂-) corresponds to the addition of two oxygen atoms. This results in a predictable mass increase of +32 Da compared to the analogous peptide containing an unmodified methionine. iris-biotech.de ESI-MS analysis of a peptide conjugate will thus show a precursor ion with an m/z value corresponding to this increased mass.

Often coupled with liquid chromatography (LC), LC-ESI-MS allows for the separation of the target peptide from impurities prior to mass analysis, enabling both purity assessment and characterization in a single run. researchgate.net This is particularly useful for analyzing crude peptide mixtures post-synthesis to identify the desired product and any side-products, such as incompletely oxidized (methionine sulfoxide) or unoxidized species.

Table 1: Expected Mass Shifts in ESI-MS for Methionine Oxidation States

| Methionine State | Modification | Mass Shift (Da) |

|---|---|---|

| Methionine | Unmodified | 0 |

| Methionine Sulfoxide | -SO | +16 |

| Methionine Sulfone | -SO₂ | +32 |

This table illustrates the mass differences detected by ESI-MS upon oxidation of a methionine residue within a peptide.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique widely used for the analysis of peptides and proteins. europeanpharmaceuticalreview.com It is known for its high speed, sensitivity, and relative tolerance to buffers and salts, making it a robust method for analyzing complex biological samples and peptide synthesis products. europeanpharmaceuticalreview.com

In the analysis of peptides containing this compound, MALDI-TOF MS is particularly effective for peptide mass fingerprinting (PMF). In a typical PMF workflow, a protein or large peptide is enzymatically digested (e.g., with trypsin), and the resulting mixture of smaller peptides is analyzed by MALDI-TOF MS. europeanpharmaceuticalreview.com The resulting spectrum is a "fingerprint" of peptide masses characteristic of the original protein.

When a peptide in the sequence contains methionine sulfone, its corresponding peak in the mass spectrum will be shifted by +32 Da relative to the mass of the peptide with unmodified methionine. iris-biotech.de This allows for the straightforward identification of peptides containing the modification. For instance, studies have used MALDI-TOF to identify and differentiate between unoxidized and oxidized forms of methionine-containing peptides based on the +16 Da shift for sulfoxide. molbiolcell.orgresearchgate.net The same principle applies to the +32 Da shift for the sulfone.

Table 2: Illustrative MALDI-TOF MS Data for a Tryptic Peptide

| Peptide Sequence | Theoretical Mass (Unmodified Met) | Observed Mass (Met Sulfone) | Mass Difference (Da) |

|---|---|---|---|

| G.ALM(O₂)VFER.K | 948.5 Da | 980.5 Da | +32 |

| F.PTLPEISR.V | 919.5 Da | 919.5 Da | 0 |

| D.M(O₂)DKVETFLR.T | 1493.7 Da | 1525.7 Da | +32 |

This table provides a hypothetical example of peptide masses in a MALDI-TOF MS analysis, demonstrating the +32 Da shift for peptides containing methionine sulfone (M(O₂)).

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis of Oxidation States

While ESI-MS and MALDI-TOF MS can confirm the mass of an intact peptide, tandem mass spectrometry (MS/MS) is required to determine the specific location of a modification within the peptide's sequence. rsc.orgnih.gov In MS/MS, a specific precursor ion (e.g., the peptide containing methionine sulfone) is selected, fragmented, and the resulting fragment ions are analyzed.

The fragmentation pattern provides sequence information. For peptides, collision-induced dissociation (CID) typically cleaves the peptide backbone, producing a series of b- and y-type fragment ions. The masses of these fragments allow the amino acid sequence to be reconstructed.

A critical diagnostic feature in the MS/MS analysis of oxidized methionine is the difference in fragmentation between the sulfoxide and sulfone states.

Methionine Sulfoxide (Met(O)) : Peptides containing methionine sulfoxide exhibit a highly characteristic neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₃SOH), upon CID. nih.govresearchgate.netacs.org This neutral loss is a dominant fragmentation pathway and serves as a reliable signature for the presence of Met(O). researchgate.netnih.gov

Methionine Sulfone (Met(O₂)) : In contrast, methionine sulfone is stable under CID conditions and does not undergo the characteristic 64 Da neutral loss. iris-biotech.denih.gov Its presence is confirmed by observing a +32 Da mass addition on the fragment ions (b- or y-ions) that retain the modified residue. This allows for unambiguous localization of the sulfone group within the peptide chain.

Alternative fragmentation methods like Electron Capture Dissociation (ECD) can also be used, which provide extensive backbone fragmentation often without the loss of labile side-chain modifications, further aiding in precise localization. acs.org

Table 3: Key Diagnostic Features in MS/MS for Methionine Oxidation States

| Methionine State | Precursor Mass Shift | Key MS/MS Fragmentation Feature |

|---|---|---|

| Methionine | 0 | Standard b- and y-ion series |

| Methionine Sulfoxide | +16 Da | Characteristic neutral loss of 64 Da (methanesulfenic acid) |

| Methionine Sulfone | +32 Da | No 64 Da loss; +32 Da mass shift observed on fragment ions containing the modification |

This table summarizes the distinct fragmentation behaviors of the different methionine oxidation states observed in tandem mass spectrometry, which are crucial for their specific identification and localization.

Future Research Directions and Emerging Opportunities

Innovations in Green Chemistry Approaches for Fmoc-D-Methionine Sulfone Synthesis

The synthesis of peptide therapeutics and their building blocks, including modified amino acids like this compound, has traditionally relied on processes with significant environmental footprints. nih.gov A major focus of green chemistry in this field is the reduction of waste and the use of more environmentally benign solvents. nih.gov The conventional Fmoc-based solid-phase peptide synthesis (SPPS) often utilizes large excesses of reagents, leading to poor atom economy, and employs solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are considered environmentally problematic. nih.gov

Future research will likely concentrate on developing greener manufacturing processes for Fmoc-protected amino acids themselves, which are often produced through classical organic synthesis methods with substantial environmental impact. nih.gov For the use of this compound in SPPS, a key area of innovation lies in identifying green solvents that can effectively dissolve the building block and facilitate reactions. The solubility of Fmoc-amino acids is a critical parameter, as demonstrated by studies screening greener alternatives. nih.gov While some green solvents have shown promise, their ability to dissolve specific, highly modified derivatives like this compound and swell the synthesis resins remains a subject for investigation. nih.gov The development of a new synthesis platform that moves away from traditional methods and raw materials is an attractive long-term goal for the industry. nih.gov

Table 1: Potential Green Solvents and Key Considerations for SPPS

| Solvent | Classification/Attribute | Key Research Consideration | Reference |

|---|---|---|---|

| Anisole | Considered a "greener" solvent | Investigate solubility of this compound; previously found unable to dissolve some Fmoc-amino acids. | nih.gov |

| Propyl acetate | Considered a "greener" solvent | Evaluate for both solubility and resin swelling compatibility. | nih.gov |

| Diethyl carbonate | Considered a "greener" solvent | Assess efficacy in coupling and Fmoc-removal steps for sulfone-containing amino acids. | nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based solvent alternative | Determine performance in dissolving reagents and by-products during wash cycles. | nih.gov |

| Dimethylformamide (DMF) | Environmentally problematic | Serves as a benchmark against which the performance of greener alternatives is measured. | nih.gov |

Expanding the Scope of Peptide Libraries Utilizing Oxidized D-Amino Acids

Peptide-based drug discovery relies on the screening of vast chemical libraries to identify candidates with high affinity and specificity. Incorporating non-natural amino acids is a key strategy to enhance the properties of peptides. acs.org The use of this compound in peptide libraries offers a dual advantage: the D-configuration confers metabolic stability by increasing resistance to degradation by naturally occurring proteolytic enzymes, which are specific to L-amino acids, and the sulfone group introduces unique chemical properties. vulcanchem.com

The deliberate inclusion of oxidized methionine derivatives can significantly improve the quality of peptide synthesis, especially for sequences prone to aggregation. d-nb.info Using methionine sulfoxide (B87167), a related oxidized form, has been shown to enhance the solubility of crude peptide products, thereby simplifying their purification. d-nb.info this compound provides stability against further oxidation, a common issue with standard methionine during synthesis and purification. vulcanchem.comiris-biotech.de Furthermore, research has shown that the presence of a methionine sulfone residue can be a specific recognition element for enzymes. For example, human neutrophil elastase (HNE) exhibits enhanced catalytic rates for peptide substrates containing a methionine sulfone at the P3 position, suggesting that this modification could be used to design highly specific enzyme substrates or inhibitors. nih.gov Expanding peptide libraries with this compound could therefore lead to the discovery of novel therapeutic peptides with enhanced stability and unique biological interaction profiles. chemimpex.com

Table 2: Advantages of Incorporating this compound in Peptide Libraries

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Enzymatic Resistance | The D-amino acid configuration protects the peptide from rapid degradation by most natural proteases. | vulcanchem.com |

| Improved Synthesis of Difficult Peptides | The polar sulfone group can improve solubility and reduce aggregation during SPPS, leading to higher quality crude products. | d-nb.info |

| Chemical Stability | The sulfone group is fully oxidized, preventing unwanted oxidation that can occur with methionine's thioether side chain during synthesis and handling. | vulcanchem.comiris-biotech.de |

| Novel Biological Interactions | The sulfone moiety can mediate specific interactions with biological targets, such as enzymes, that do not occur with standard methionine. | nih.gov |

| Expanded Chemical Diversity | Introduces unique structural and electronic properties into peptide libraries, expanding the potential for discovering new bioactive peptides. | chemimpex.comacs.org |

Computational Chemistry Approaches to Predict Sulfone-Mediated Peptide Behavior

Computational chemistry provides powerful tools for predicting how specific chemical modifications, such as the inclusion of a methionine sulfone residue, will affect peptide structure and function. These in silico approaches allow for the rational design of peptides, saving significant time and resources compared to empirical synthesis and testing. Future research will increasingly leverage these methods to understand and exploit the properties of this compound.

Table 3: Example of Computational Predictions for a Methionine Sulfone-Containing Peptide Interacting with HNE

| Computational Metric | Finding for Methionine Sulfone Variant | Implication | Reference |

|---|---|---|---|

| Side Chain Conformation | The P3 methionine sulfone side chain is predicted to insert into the shallow S3 pocket of the enzyme. | Enables specific binding interactions not observed with native methionine. | nih.gov |

| Hydrogen Bonding | A partial occupancy hydrogen bond is predicted between a sulfonyl oxygen and the main chain of Gly193 in HNE. | Contributes to the stability and specificity of the peptide-enzyme complex. | nih.gov |

| Backbone Displacement | The peptide backbone is shifted compared to the native methionine-containing peptide, potentially due to the sulfone's interaction network. | Suggests the sulfone modification induces a conformational change that favors binding. | nih.gov |

Integration into Advanced Functional Biomaterials and Nanotechnology Research

The self-assembly of amino acids and short peptides modified with the Fmoc group is a prominent strategy for creating functional biomaterials, such as hydrogels, nanofibers, and nanocapsules. beilstein-journals.orgd-nb.info These materials are explored for a wide range of applications, including tissue engineering, drug delivery, and antimicrobial therapies. beilstein-journals.orgresearchgate.net While much of the research has focused on Fmoc-derivatives of aromatic amino acids like phenylalanine, nonaromatic amino acids such as methionine have also been shown to self-assemble into fibrous structures. beilstein-journals.orgd-nb.info

The unique structure of this compound presents intriguing opportunities in this field. The D-amino acid backbone would impart enhanced biostability to the resulting material, making it more resistant to degradation in biological environments. vulcanchem.com The polar sulfone group, combined with the hydrophobic Fmoc moiety, could lead to novel self-assembly behaviors, influencing the morphology, mechanical strength, and water-retention capacity of the resulting hydrogels. These properties could be harnessed to create advanced drug delivery systems where the sulfone group might interact with encapsulated drugs or surrounding tissues in specific ways. The inherent stability of the sulfone protects the material from oxidative degradation, a potential advantage for long-term implants or scaffolds in regenerative medicine. vulcanchem.com Co-assembling this compound with other Fmoc-amino acids could produce multi-component biomaterials with tunable functions, such as combining structural integrity with specific antimicrobial or cell-recruiting properties. beilstein-journals.org

Table 4: Potential Applications of this compound in Biomaterials and Nanotechnology

| Application Area | Potential Role of this compound | Rationale | Reference |

|---|---|---|---|

| Tissue Engineering | Component of biostable hydrogel scaffolds. | The D-amino acid structure provides resistance to enzymatic breakdown, while the sulfone may influence cell adhesion and scaffold mechanics. | vulcanchem.combeilstein-journals.org |

| Controlled Drug Delivery | Forms the matrix of a hydrogel for encapsulating and releasing therapeutics. | The unique polarity and stability could modulate drug release kinetics and protect the matrix from oxidation. | beilstein-journals.orgresearchgate.net |

| Antimicrobial Surfaces/Gels | Used as a building block in co-assembled materials with antimicrobial units. | While other Fmoc-amino acids provide the antimicrobial action, this compound could provide a stable, biocompatible structural matrix. | beilstein-journals.org |

| Functional Nanostructures | Self-assembles into nanofibers or nanospheres with specific properties. | The interplay between the large hydrophobic Fmoc group and the polar sulfone group could drive the formation of unique nanoscale morphologies. | d-nb.info |

Q & A

Basic Questions

Q. What standard analytical techniques are recommended for characterizing Fmoc-D-methionine sulfone, and how do they address purity and structural confirmation?

- Methodological Answer : Use a combination of reversed-phase HPLC (≥98% purity threshold), /-NMR for stereochemical confirmation, and mass spectrometry (MS) for molecular weight validation. Polar surface area (PSA: 100.93 Ų) and LogP (4.12) from experimental data can guide solvent selection for HPLC. Ensure spectral comparisons with literature data to confirm sulfone oxidation state.

Q. How can researchers optimize the solubility of this compound in peptide synthesis protocols?

- Methodological Answer : Solubility challenges arise from its hydrophobic Fmoc group. Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations ≤50 mg/mL, as suggested by its density (1.282 g/cm³) and PSA . Pre-dissolve in DMF for solid-phase synthesis to minimize aggregation.

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow strict oxidation conditions (e.g., HO/acetic acid) to convert methionine to methionine sulfone. Document reaction time, temperature (e.g., 0–25°C), and purification steps (e.g., recrystallization from ethanol/water). Include characterization data (melting point: 120–124°C) in supplementary materials for replication .

Advanced Research Questions

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) for this compound?

- Methodological Answer : Cross-validate with high-resolution MS to distinguish isotopic patterns from impurities. For NMR, compare chemical shifts with analogous Fmoc-protected sulfones (e.g., Fmoc-D-phenylalanine-4-methylsulfonic acid ). Use deuterated DMF to avoid solvent interference and ensure sample dryness to prevent peak splitting.

Q. What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies at pH 2–10 (HCl/NaOH buffers) and temperatures (25–60°C). Monitor via HPLC for decomposition products (e.g., Fmoc cleavage or sulfone reduction). Apply Arrhenius kinetics to predict shelf-life, considering its boiling point (614.6°C) and flash point (325.5°C) .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate sulfone group electrophilicity and steric effects. Compare with docking studies of this compound in enzyme active sites (e.g., peptide deformylase). Validate predictions with kinetic data from coupling efficiency assays .

Q. What experimental controls are critical when interpreting conflicting bioactivity data in this compound derivatives?

- Methodological Answer : Include negative controls (unmodified peptides) and positive controls (known bioactive sulfones). Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability in sulfone oxidation. Reference pharmacopeial standards for purity validation, as outlined in regulatory guidelines .

Q. How can researchers design studies to investigate the stereochemical impact of D-methionine sulfone vs. L-isomers in peptide therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.